molecular formula C28H29N3O7 B11554268 4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-{2-[(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11554268
M. Wt: 519.5 g/mol
InChI Key: OCEWTVYGNWKONK-MUFRIFMGSA-N
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Description

4-[(E)-{[2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including methoxy, nitro, and amido groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the amido group: This step involves the reaction of 4-tert-butyl-2-methylphenol with acetic anhydride to form the corresponding acetamido derivative.

    Introduction of the imino group: The acetamido derivative is then reacted with an appropriate aldehyde to introduce the imino group.

    Methoxylation: The methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst.

    Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(E)-{[2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-2-methylphenol: A precursor used in the synthesis of the target compound.

    4-nitrobenzoic acid: Shares the nitrobenzoate moiety with the target compound.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl structures.

Uniqueness

4-[(E)-{[2-(4-TERT-BUTYL-2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C28H29N3O7

Molecular Weight

519.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-tert-butyl-2-methylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C28H29N3O7/c1-18-14-21(28(2,3)4)9-13-23(18)37-17-26(32)30-29-16-19-6-12-24(25(15-19)36-5)38-27(33)20-7-10-22(11-8-20)31(34)35/h6-16H,17H2,1-5H3,(H,30,32)/b29-16+

InChI Key

OCEWTVYGNWKONK-MUFRIFMGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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